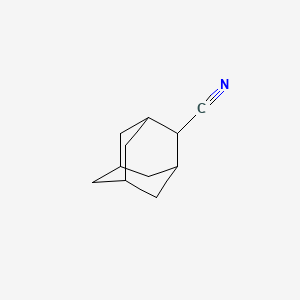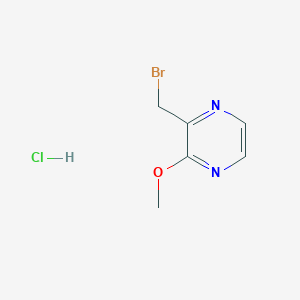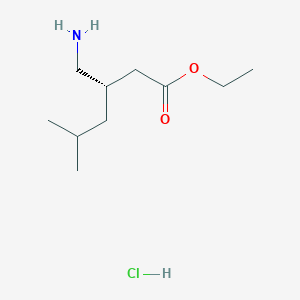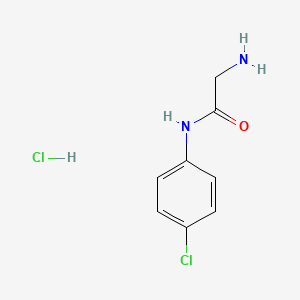
金刚烷-2-腈
描述
Adamantane-2-carbonitrile is a chemical compound with the CAS Number: 35856-00-9 . It has a molecular weight of 161.25 and its IUPAC name is (1R,3S,5r,7r)-adamantane-2-carbonitrile .
Synthesis Analysis
The synthesis of adamantane derivatives, such as Adamantane-2-carbonitrile, is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecular structure of Adamantane-2-carbonitrile is characterized by a tricyclic framework . Crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane-2-carbonitrile has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.科学研究应用
Medicinal Chemistry
Adamantane derivatives, including Adamantane-2-carbonitrile, have found extensive use in medicinal chemistry due to their unique structural and biological properties . They are known to improve the lipophilicity and stability of pharmaceuticals, which can enhance drug efficacy and bioavailability. For instance, adamantane structures are incorporated into drugs to increase their brain penetration, making them particularly useful in treating central nervous system disorders .
Catalyst Development
In the field of catalyst development, Adamantane-2-carbonitrile serves as a scaffold for creating novel catalysts . Its stable cage-like structure allows for the development of catalysts that can facilitate a variety of chemical reactions, including those that are challenging to catalyze. This has implications for synthesizing complex organic compounds and could lead to more efficient industrial processes.
Nanomaterials
The robustness of adamantane makes it an excellent precursor for nanomaterials . Adamantane-2-carbonitrile can be used to create nanodiamonds and other nanostructures with potential applications in electronics, photonics, and as drug delivery agents. The ability to manipulate adamantane at the molecular level allows for precision in designing nanomaterials with specific properties.
Pharmaceuticals
Adamantane-2-carbonitrile’s applications in pharmaceuticals are significant due to its role in drug design . It is often used to modify the pharmacokinetic profiles of drugs, thereby optimizing their therapeutic effects. Its incorporation into drug molecules can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.
Drug Delivery Systems
The structural characteristics of adamantane, including Adamantane-2-carbonitrile, make it suitable for use in drug delivery systems . Its ability to interact with lipid bilayers can be harnessed to create targeted drug delivery mechanisms, such as liposomes, that can deliver drugs to specific sites within the body, reducing side effects and improving treatment outcomes.
Surface Recognition
Adamantane derivatives are also applied in surface recognition studies due to their ability to interact with various biological and chemical surfaces . This property is particularly useful in the development of biosensors and diagnostic tools, where adamantane can be used to detect and bind specific molecules or cells.
安全和危害
While specific safety and hazard information for Adamantane-2-carbonitrile is not available, it’s important to handle all chemical substances with care. For instance, adamantane can cause serious eye irritation . Always refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed safety information .
未来方向
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
属性
IUPAC Name |
adamantane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCMWKSXPURXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-2-carbonitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)
![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)



![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)
